molecular formula C12H21NO3 B13935165 Tert-butyl3-(1-oxopropan-2-yl)pyrrolidine-1-carboxylate

Tert-butyl3-(1-oxopropan-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B13935165
M. Wt: 227.30 g/mol
InChI Key: LGQBGHXRTLOWFT-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl 3-(1-methyl-2-oxoethyl)-1-pyrrolidinecarboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring, a carboxylate group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl 3-(1-methyl-2-oxoethyl)-1-pyrrolidinecarboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl esters under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl 3-(1-methyl-2-oxoethyl)-1-pyrrolidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,1-Dimethylethyl 3-(1-methyl-2-oxoethyl)-1-pyrrolidinecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl 3-(1-methyl-2-oxoethyl)-1-pyrrolidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or experimental outcomes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(1-methyl-2-oxoethyl)pyrrolidine-1-carboxylate
  • tert-Butyl 3-(1-methyl-2-oxoethyl)piperidine-1-carboxylate

Uniqueness

1,1-Dimethylethyl 3-(1-methyl-2-oxoethyl)-1-pyrrolidinecarboxylate is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 3-(1-oxopropan-2-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-9(8-14)10-5-6-13(7-10)11(15)16-12(2,3)4/h8-10H,5-7H2,1-4H3

InChI Key

LGQBGHXRTLOWFT-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1CCN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

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